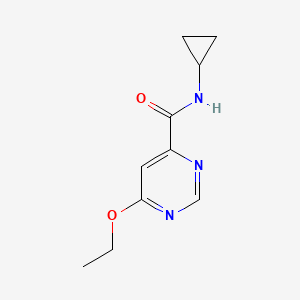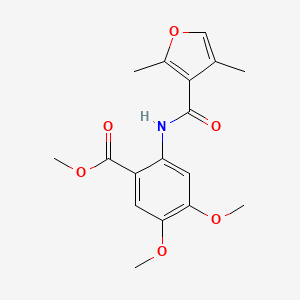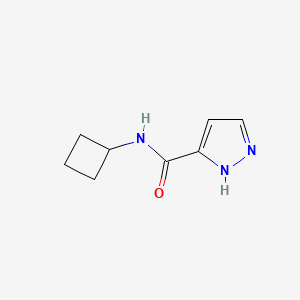
N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of pyrimidine derivatives generally involves cyclization reactions, nucleophilic substitutions, and condensation processes. For example, a method for synthesizing pyrimidine analogs involved cyclization of N-substituted formamidine under dry conditions, followed by a nucleophilic substitution to introduce various substituents, showcasing a pathway that might be relevant for synthesizing "N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide" (Chhabria et al., 2007). Another approach involved multi-step nucleophilic substitution reactions starting from commercially available precursors to achieve high yield synthesis of related compounds (Zhou et al., 2021).
Molecular Structure Analysis
The determination of the crystal structure of related pyrimidine derivatives through X-ray crystallography has been pivotal in understanding their molecular geometry, electronic structure, and potential interaction sites for binding with biological targets. For instance, the crystal structure of a related molecule was determined, providing insights into its antiproliferative activity against cancer cell lines (Lu et al., 2021).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, including cycloadditions, substitutions, and transformations that can modify their chemical and biological properties. For instance, water-mediated synthesis demonstrated the versatility of pyrimidine compounds in forming structures with potential non-linear optical (NLO) and molecular docking applications (Jayarajan et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide derivatives have been synthesized and evaluated for their potential in various biological applications. For instance, the synthesis and biological evaluation of some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines have shown potent analgesic and anti-inflammatory properties, with some compounds emerging as more potent than standard drugs while exhibiting very low ulcer indexes for the potent compounds (M. Chhabria et al., 2007).
Antiviral Activity
Research into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines-acyclic nucleoside phosphonate analogues has revealed that several 5-substituted 2,4-diaminopyrimidine derivatives significantly inhibited retrovirus replication in cell culture, offering a comparative advantage to reference drugs like adefovir and tenofovir (D. Hocková et al., 2003).
Antibacterial Agents
The study on 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8- difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids has provided quantitative structure-activity relationships (QSAR) for quinolone antibacterials, highlighting the cyclopropyl group as a significant enhancer of antibacterial activity across various strains (J. Domagala et al., 1988).
HIV Integrase Inhibitors
Dihydroxypyrimidine carboxamides have been identified as potent and selective HIV integrase inhibitors with promising pharmacokinetic profiles in preclinical species, representing a significant step forward in the treatment of HIV (V. Summa et al., 2006).
Chemotherapy Agents
The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, and related fused systems, has opened new avenues in the search for effective chemotherapy agents, with certain compounds showing potential due to their unique structural features (E. A. Bakhite et al., 2005).
Dual Src/Abl Kinase Inhibitors
The discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide has showcased potent antitumor activity in preclinical assays, highlighting its role as a dual Src/Abl kinase inhibitor (L. Lombardo et al., 2004).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-2-15-9-5-8(11-6-12-9)10(14)13-7-3-4-7/h5-7H,2-4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNIFICKGBNQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2480452.png)








![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2480468.png)


![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2480471.png)
